1,4-Dichloronaphthalene-2,3-diol
Description
Properties
CAS No. |
52864-95-6 |
|---|---|
Molecular Formula |
C10H6Cl2O2 |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
1,4-dichloronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
InChI Key |
MMEJSVRRVZEBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dichloro-1,4-Naphthoquinone Intermediate
A key precursor in the synthesis is 2,3-dichloro-1,4-naphthoquinone, which can be prepared by controlled chlorination of 1,4-naphthoquinone using chlorine gas in the presence of catalysts or acids.
| Step | Reagents and Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 1,4-Naphthoquinone + Cl₂ + HCl in methanol | Chlorination at 2,3-positions under acidic conditions | High yield, purity >98.5% after recrystallization |
| 2 | Alternative: Oxidation of α-naphthol with conc. H₂SO₄, followed by chlorination with aqueous HCl and KClO₃ | Multi-step oxidation and chlorination route | Moderate to high yield |
The chlorination reaction is typically conducted at temperatures ranging from 30 to 90 °C over 20 hours, with iron powder or ferric sulfate as catalysts to facilitate chlorination. The pH is controlled between 2 and 5 using hydrochloric acid or phosphoric acid to optimize reaction conditions and minimize by-products. After reaction completion, the crude product is purified by recrystallization using solvents such as ethanol, toluene, dimethylbenzene, or chlorobenzene, yielding 2,3-dichloro-1,4-naphthoquinone with purity exceeding 98.5%.
Conversion of 2,3-Dichloro-1,4-Naphthoquinone to this compound
The diol formation involves reduction or hydroxylation of the quinone moiety. Established methods involve:
- Chemical reduction of the quinone using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Hydrolysis under controlled conditions to introduce hydroxyl groups at the 2,3-positions.
A classical preparation described by Zincke and Fries (1904) and later refined by Ahn et al. (1995) involves dissolving 2,3-dichloro-1,4-naphthoquinone in chloroform, followed by crystallization to obtain solvent-free crystals of this compound suitable for structural analysis.
Representative Preparation Procedure (Patent-Based Example)
| Step | Procedure | Details |
|---|---|---|
| 1 | Dissolution | 150 kg of 1,4-acid sodium dissolved in 500 kg water, pH adjusted to 2–5 with HCl, stirred 10 minutes |
| 2 | Chlorination | Addition of 5 kg iron powder, stirring 15 minutes; chlorine gas fed at 30–90 °C for 20 hours until complete reaction |
| 3 | Cooling and Filtration | Reaction mixture cooled to 30–35 °C, filtered to obtain crude 2,3-dichloro-1,4-naphthoquinone |
| 4 | Recrystallization | Crude product recrystallized in 750 kg ethanol, refluxed, cooled to 30 °C, filtered, and dried at 50–70 °C for 5 hours |
| 5 | Yield and Purity | Final product yield ~110 kg, purity >98.5% |
Variations include replacing hydrochloric acid with phosphoric acid, and ethanol solvent with toluene, dimethylbenzene, or chlorobenzene, affecting yield and purity slightly.
Analytical and Structural Characterization
Purity and Structural Confirmation
- Purity of intermediates and final product is typically confirmed by chromatographic techniques such as HPLC and GC.
- X-ray crystallography has been used to determine the crystal structure of this compound, revealing hydrogen bonding and molecular packing in the solid state.
- Hydrogen atoms on hydroxyl groups are located by difference Fourier maps and refined isotropically to confirm diol formation.
Physicochemical Properties Relevant to Preparation
| Property | Value | Method | Notes |
|---|---|---|---|
| Melting point | Not explicitly reported | DSC/XRD | Crystalline diol form obtained from chloroform solution |
| Solubility | Moderate in organic solvents | Experimental | Enables recrystallization purification |
| Stability | Stable under controlled pH and temperature | Observed | Avoids degradation during chlorination and reduction |
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of 1,4-naphthoquinone | Cl₂ gas, HCl, Fe powder catalyst | 1,4-Naphthoquinone, Cl₂, HCl, Fe powder | 30–90 °C, 20 h, pH 2–5 | 70–80 | >98.5 | Recrystallization solvent affects yield |
| Oxidation and chlorination of α-naphthol | Conc. H₂SO₄, HCl, KClO₃ | α-Naphthol, H₂SO₄, HCl, KClO₃ | Multi-step | Moderate | High | Alternative route |
| Reduction to diol | NaBH₄ or catalytic hydrogenation | 2,3-Dichloro-1,4-naphthoquinone | Mild conditions | High | High | Followed by crystallization |
| Crystallization | Chloroform or other solvents | Product solution | Room temperature | — | High | Produces X-ray quality crystals |
Chemical Reactions Analysis
1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloronaphthoquinones.
Reduction: Reduction reactions can convert it back to its corresponding naphthalene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Compounds 4 and 7 (Benzodioxane-Benzamide Derivatives)
- Structure : Derived from naphthalene-2,3-diol or its hydrogenated analog (5,6,7,8-tetrahydronaphthalene-2,3-diol). Compound 4 features a 2-hydroxymethylnaphthodioxane core substituted with 2,6-difluoro-3-hydroxybenzamide .
- Synthesis : Epibromohydrin is used to form the dioxane ring, followed by mesylation and substitution with difluorobenzamide .
- Applications : These compounds inhibit bacterial FtsZ, a target for antimicrobial agents, demonstrating the role of fluorinated substituents in enhancing bioactivity .
2-Chloro-3-((2,3-difluorophenyl)amino)naphthalene-1,4-dione (3d)
- Structure: A naphthoquinone derivative with chlorine at position 2 and a difluoroaniline group at position 3 .
- Synthesis: Prepared via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and 2,3-difluoroaniline .
- Comparison: The quinone core introduces redox activity, contrasting with the diol-based hydrogen bonding in 1,4-dichloronaphthalene-2,3-diol .
Functional Group Analogs: Diols with Diverse Backbones
(R,R)-1,4-Dimercaptobutane-2,3-diol
2-Amino-2-(hydroxymethyl)-propane-1,3-diol
- Structure: A branched aliphatic diol with an amino group, used in gas treatment applications .
- Applications : Forms complexes for liquefied hydrocarbon gas purification, contrasting with the aromatic diol’s use in crystallography and inclusion compounds .
Application-Specific Analogs
Ga₃V(LEt)₂(dpm)₆ Complex
Naphthalene,1,2,3,4-tetrahydro-1,1,4,7-tetramethyl
- Structure : A hydrogenated naphthalene with methyl substituents, lacking hydroxyl groups .
- Impact of Hydrogenation : Reduces aromaticity, increasing hydrophobicity compared to the planar, π-stacking this compound .
Data Table: Key Comparative Features
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